2,3-Dimethylcyclohexylamine
Description
Significance of Cycloaliphatic Amine Frameworks
Cycloaliphatic amines, as a class of compounds, are integral to many areas of chemistry, from materials science to medicinal chemistry. Their rigid, three-dimensional structures are often exploited to impart specific conformational constraints on molecules, which can be crucial for biological activity or for controlling the stereochemical outcome of a reaction. These frameworks are key components in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ainih.gov Furthermore, they serve as important monomers and curing agents for polymers like epoxy resins and polyurethanes, contributing to the production of adhesives, coatings, and composite materials with enhanced durability and chemical resistance. ontosight.aiepochemie.compflaumer.com The cyclic nature of these amines often leads to improved thermal and UV stability in the resulting materials. pflaumer.com
Academic Relevance of 2,3-Dimethylcyclohexylamine as a Model System
The presence of two stereocenters in this compound gives rise to multiple stereoisomers, making it an excellent model system for studying stereochemistry and its influence on reaction outcomes and molecular recognition. The specific arrangement of the methyl groups and the amine on the cyclohexane (B81311) ring creates distinct cis and trans isomers, each with unique spatial orientations. This isomeric complexity allows researchers to investigate how subtle changes in three-dimensional structure affect the physical and chemical properties of a molecule. For instance, different stereoisomers can exhibit varying biological activities or catalytic efficiencies.
Overview of Research Trajectories
Research involving this compound and related cycloaliphatic amines is diverse. A significant area of investigation is their application as catalysts, particularly in the production of polyurethane foams where they influence the balance between the gelling and blowing reactions. poliuretanos.com.brgoogle.com In the realm of synthetic organic chemistry, these amines are used as building blocks for more complex molecules. Their stereoisomers are of particular interest in asymmetric synthesis, where they can be employed as chiral auxiliaries or ligands for metal catalysts. Furthermore, the study of their physical properties, such as their behavior in binary mixtures with water, has revealed interesting phenomena like microheterogeneity and CO2 switchability, opening up possibilities for their use as "green" switchable-hydrophilicity solvents. acs.orgresearchgate.net
Chemical and Physical Properties
This compound is a water-white liquid that is less dense than water and only slightly soluble in it. nih.govnoaa.gov It is a flammable and corrosive compound. nih.govnoaa.gov
| Property | Value | Source |
| Molecular Formula | C8H17N | ontosight.ainih.gov |
| Molecular Weight | 127.23 g/mol | nih.gov |
| Appearance | Colorless liquid | ontosight.ainih.gov |
| Odor | Amine-like | ontosight.ai |
| Boiling Point | Relatively high due to hydrogen bonding | ontosight.ai |
| Solubility | Soluble in organic solvents, slightly soluble in water | ontosight.ainih.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 1,2-dimethyl-3-nitrocyclohexane. Another approach is the amination of a halogenated cyclohexane derivative. ontosight.ai A prominent industrial method for producing similar cycloaliphatic amines is the catalytic hydrogenation of the corresponding substituted phenol (B47542) in the presence of ammonia (B1221849). For example, 2,6-dimethylcyclohexylamine (B1345578) is synthesized from 2,6-dimethylphenol (B121312) using a palladium and praseodymium oxide catalyst on an aluminum oxide support. prepchem.com
Stereoisomers
The presence of two chiral centers at positions 2 and 3 of the cyclohexane ring means that this compound can exist as multiple stereoisomers. These include cis and trans diastereomers, each of which is a pair of enantiomers. The relative orientation of the methyl groups and the amino group significantly impacts the molecule's shape and properties. The study of these distinct stereoisomers is crucial for applications in stereoselective synthesis and medicinal chemistry, as different isomers can exhibit markedly different biological activities. researchgate.net
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. ontosight.ai Its primary amino group and chiral cyclohexane backbone make it a useful building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The different stereoisomers can be used as chiral auxiliaries to control the stereochemical outcome of reactions, or as chiral ligands for transition metal catalysts in asymmetric catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOOKWVBNSLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID60962357 | |
| Record name | 2,3-Dimethylcyclohexan-1-amine | |
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Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals. | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
42195-92-6 | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
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| Record name | 2,3-Dimethylcyclohexylamine | |
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| Record name | 2,3-Dimethylcyclohexan-1-amine | |
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| Record name | 2,3-dimethylcyclohexylamine | |
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Synthetic Methodologies for 2,3 Dimethylcyclohexylamine and Its Stereoisomers
Traditional Synthetic Pathways
Conventional methods for the synthesis of 2,3-dimethylcyclohexylamine and its isomers primarily rely on reductive strategies using cyclic precursors and direct amination of cyclohexane (B81311) derivatives.
Reductive Strategies from Cyclic Precursors
A predominant traditional method for synthesizing this compound is through the reductive amination of the corresponding ketone, 2,3-dimethylcyclohexanone. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. The reaction proceeds via an intermediate imine, which is then reduced to the final amine. csic.esyoutube.com
Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their ability to selectively reduce the imine in the presence of the ketone. csic.es Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or platinum, is another effective approach. nih.govnih.gov This method is broadly applicable for producing primary, secondary, and tertiary amines. nih.gov
An alternative reductive strategy begins with the corresponding nitro compound, 2,3-dimethyl-1-nitrocyclohexane. The synthesis involves the reduction of the nitro group to an amine, a fundamental transformation in organic chemistry. researchgate.net This can be achieved through catalytic hydrogenation or with metal-acid systems.
Amination Approaches on Cyclohexane Derivatives
Direct amination of cyclohexane derivatives provides another route to this compound. One such method involves the amination of halogenated cyclohexanes, where a leaving group is displaced by an amine. researchgate.net For instance, reacting 1-chloro-2,3-dimethylcyclohexane with ammonia would yield the target amine.
Furthermore, synthesis can be achieved starting from phenolic precursors. A patented process describes the conversion of 2,6-dialkylphenols into the corresponding 2,6-dialkylcyclohexylamines. nih.gov This is accomplished by reacting the phenol (B47542) with ammonia and hydrogen at elevated temperature and pressure over a catalyst, such as platinum or palladium on a carbon support. nih.gov A similar pathway can be envisioned for the 2,3-isomer, starting from 2,3-dimethylphenol, which would be hydrogenated and aminated in a single process.
Advanced and Stereoselective Synthetic Techniques
Modern synthetic chemistry offers more sophisticated methods that allow for high stereocontrol, which is crucial for accessing specific isomers of this compound for applications in pharmaceuticals and agrochemicals.
Biocatalytic Reductive Amination for Chiral Amine Synthesis
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for the asymmetric synthesis of chiral amines. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective for the reductive amination of ketones with high stereoselectivity. researchgate.net These enzymes use a cofactor, typically NADPH, to reduce the C=N bond of an imine formed in situ from a ketone and an amine. researchgate.net
Research has demonstrated the successful synthesis of specific stereoisomers, such as (1S,3R)-N,3-dimethylcyclohexylamine, with excellent stereochemical purity (98% de, 96% ee) on a preparative scale using a library of IREDs. researchgate.net
A more advanced biocatalytic cascade combines ene-reductases (EReds) with IREDs. This dual-enzyme system allows for the conversion of α,β-unsaturated ketones, like 3-methylcyclohex-2-en-1-one, into chiral amines containing two stereogenic centers. acs.org This one-pot reaction can produce all four possible stereoisomers of the corresponding amine with very high diastereomeric and enantiomeric ratios by selecting appropriate enzymes and amine donors. acs.org An NADP-dependent formate (B1220265) dehydrogenase (FDH) is often used for the in-situ recycling of the NADPH cofactor, which improves the atom economy of the process. acs.org
Asymmetric Organocatalytic Approaches
Asymmetric organocatalysis presents a metal-free alternative for the synthesis of chiral amines. This approach utilizes small, chiral organic molecules to catalyze reactions enantioselectively. For reductive amination, the mechanism involves the formation of an imine, which is then activated by the organocatalyst—typically a chiral Brønsted acid like a chiral phosphoric acid (CPA) or a hydrogen-bond donor like a thiourea (B124793) derivative. researchgate.netacsgcipr.org This activation facilitates hydride transfer from a mild reducing agent, such as a Hantzsch ester or a benzothiazoline. acsgcipr.org
While specific literature detailing the organocatalytic synthesis of this compound is sparse, the general principle is well-established. A chiral phosphoric acid, derived from BINOL, can protonate the imine of 2,3-dimethylcyclohexanone, creating a chiral ion pair that directs the nucleophilic attack of the hydride, leading to a stereochemically enriched product. researchgate.net Similarly, bifunctional thiourea-amine catalysts can activate the ketone and guide the reduction with a borane (B79455) source, yielding enantioenriched secondary alcohols, a principle that extends to imine reduction. nih.gov These methods offer the advantage of avoiding metal catalysts and often proceed under mild conditions. nih.gov
Multi-Component Reaction Sequences for Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates portions of all starting materials, are highly efficient for creating molecular complexity. rug.nl Cyclohexylamine (B46788) derivatives, including this compound, can be utilized as catalysts or substrates in such sequences to generate highly functionalized molecules.
Stereochemical Characterization and Isomerism of 2,3 Dimethylcyclohexylamine
Enantiomeric and Diastereomeric Forms
The stereoisomers of 2,3-dimethylcyclohexylamine are categorized based on the relative orientation of the two methyl groups on the cyclohexane (B81311) ring, leading to cis and trans configurations.
Cis Isomers : In the cis configuration, the two methyl groups are on the same side of the cyclohexane ring. This configuration results in a pair of enantiomers: (1R,2S)-2,3-dimethylcyclohexylamine and (1S,2R)-2,3-dimethylcyclohexylamine. These two molecules are non-superimposable mirror images of each other.
Trans Isomers : In the trans configuration, the two methyl groups are on opposite sides of the ring. This arrangement also gives rise to a pair of enantiomers: (1R,2R)-2,3-dimethylcyclohexylamine and (1S,2S)-2,3-dimethylcyclohexylamine.
The relationship between these isomers is critical for their characterization. Any cis isomer is a diastereomer of any trans isomer. Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties, such as boiling points, melting points, and solubility. libretexts.org This difference in physical properties is fundamental to their separation and analysis. The synthesis of cyclic amines with two stereocenters, such as derivatives of this compound, can be designed to selectively produce specific stereoisomers in high purity. acs.orgresearchgate.net
Determination of Enantiomeric and Diastereomeric Excess
In asymmetric synthesis, the goal is often to produce a single desired stereoisomer in the highest possible purity. The stereochemical purity of the resulting product is quantified by determining the enantiomeric excess (ee) and diastereomeric excess (de). ontosight.aiwikipedia.org
Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral substance, reflecting how much one enantiomer is present in excess of the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org It is calculated using the mole fractions (F) or concentrations of the R and S enantiomers:
Formula : % ee = |FR - FS| x 100 or % ee = (([R] - [S]) / ([R] + [S])) x 100 wikipedia.org
A completely pure single enantiomer has an ee of 100%, while a racemic mixture (50% R and 50% S) has an ee of 0%. wikipedia.orgpearson.com
Diastereomeric Excess (de): Diastereomeric excess is an analogous measure used for mixtures of diastereomers. It quantifies the preference for the formation of one diastereomer over another in a chemical reaction. ontosight.ai A high 'de' indicates high stereoselectivity. ontosight.ai The calculation is similar to that of enantiomeric excess:
Formula : % de = (Moles of major diastereomer - Moles of minor diastereomer) / (Total moles of diastereomers) x 100 ontosight.ai
Determining these values is crucial for optimizing reaction conditions in stereoselective synthesis to maximize the yield of the desired product. ontosight.ainumberanalytics.com
Chromatographic and Spectroscopic Methods for Stereoisomer Analysis
A variety of analytical techniques are employed to separate and quantify the stereoisomers of this compound, allowing for the determination of enantiomeric and diastereomeric excess. ontosight.ai
Chromatographic Methods: Chromatography is a primary tool for separating stereoisomers.
Gas Chromatography (GC): Diastereomers of this compound can often be separated using standard GC columns due to their different boiling points and interaction with the stationary phase. Enantiomers, however, have identical boiling points and require a chiral stationary phase (CSP) for separation. GC coupled with mass spectrometry (GC-MS) can be used for both separation and identification of the isomers. nih.gov
| Hypothetical GC Separation Data for this compound Diastereomers | |
| Stereoisomer | Retention Time (minutes) |
| cis-2,3-Dimethylcyclohexylamine | 12.5 |
| trans-2,3-Dimethylcyclohexylamine | 13.8 |
| Note: This table is illustrative. Actual retention times depend on specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). |
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is the most common and reliable method for separating enantiomers and determining enantiomeric excess. xmu.edu.cn The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification. For complex mixtures containing all four stereoisomers, two-dimensional liquid chromatography (2D-LC) can be employed, where diastereomers are first separated on a standard reversed-phase column and the fractions are then transferred to a chiral column to separate the enantiomers. nih.gov
Spectroscopic Methods: Spectroscopic techniques provide structural information and can be adapted for stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers. The protons (¹H NMR) and carbons (¹³C NMR) in diastereomers are in chemically non-equivalent environments, resulting in distinct chemical shifts and coupling constants. Standard NMR cannot differentiate between enantiomers. However, by using a chiral resolving agent, the enantiomers can be converted into a mixture of diastereomeric complexes, which can then be distinguished and quantified by NMR. nih.gov
| Illustrative ¹H NMR Chemical Shifts (ppm) for this compound Diastereomers | |
| Proton Group | cis-Isomer |
| -NH₂ | 1.85 |
| -CH-NH₂ | 2.80 |
| -CH-CH₃ | 1.60 |
| -CH₃ (on C2) | 0.92 |
| -CH₃ (on C3) | 0.88 |
| Note: This table is for illustrative purposes. Chemical shifts are dependent on the solvent and spectrometer frequency. The data is based on general principles of NMR for diastereomeric compounds. |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. This technique is particularly useful for the rapid determination of enantiomeric excess in samples where one enantiomer is present in significant excess. xmu.edu.cn
Conformational Analysis of 2,3 Dimethylcyclohexylamine
Fundamental Principles of Cyclohexane (B81311) Conformational Analysis
The conformational analysis of 2,3-dimethylcyclohexylamine is built upon the foundational principles of cyclohexane stereochemistry. The cyclohexane ring is not planar; instead, it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. researchgate.net In this chair conformation, the carbon-carbon bonds have angles close to the ideal tetrahedral angle of 109.5°, and all the bonds on adjacent carbons are staggered, thus minimizing torsional strain. researchgate.net
The twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent and are classified into two types: axial and equatorial. masterorganicchemistry.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. masterorganicchemistry.com
A key feature of cyclohexane is its ability to undergo a "ring flip" or "chair interconversion," a rapid process at room temperature where one chair conformation converts into another. masterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com
While the chair conformation is the most stable, other higher-energy conformations exist, such as the "boat," "twist-boat" (or "skew-boat"), and "half-chair" conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is more stable than the boat conformation as it alleviates some of these unfavorable interactions. The half-chair is a high-energy intermediate in the ring-flipping process. masterorganicchemistry.com
Influence of Substituents on Ring Conformations
The presence of methyl and amino substituents on the this compound ring significantly influences the equilibrium between the possible chair conformations. The relative stability of these conformers is primarily determined by the steric interactions of the substituents.
A fundamental concept in this analysis is the "A-value," which quantifies the energetic preference of a substituent to occupy the equatorial position over the axial position. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. chemistrysteps.com These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions. masterorganicchemistry.com
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.7 libretexts.org |
| -NH₂ | 1.2 - 1.8 |
Note: The A-value for the amino group can vary depending on the solvent due to hydrogen bonding.
For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both axial or both equatorial. The diequatorial conformer is generally more stable as it avoids the significant 1,3-diaxial interactions present in the diaxial conformer. libretexts.org For a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial in both chair conformations. The relative stability of these two conformers will depend on which substituent has the larger A-value. libretexts.org
Computational Approaches to Conformational Landscapes
To obtain a more precise and quantitative understanding of the conformational preferences of this compound, computational chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to explore the potential energy surface of the molecule. researchgate.net
These computational approaches allow for the calculation of the relative energies of all possible conformers, including chair, boat, and twist-boat forms, for each stereoisomer of this compound. By optimizing the geometry of each conformer, it is possible to determine the most stable structures and the energy barriers between them. For example, a conformational study on cyclohexylamine (B46788) and 1,2-cyclohexanediamine (B1199290) using the B3LYP/aug-cc-pVDZ level of theory has shown that the diequatorial conformer of the trans isomer is significantly more stable than the diaxial form.
Computational methods can provide detailed information such as:
Relative Gibbs free energies (ΔG): This allows for the prediction of the equilibrium populations of different conformers at a given temperature. nih.gov
Enthalpies (ΔH) and entropies (ΔS): These thermodynamic parameters provide deeper insight into the factors driving the conformational equilibrium.
Geometric parameters: Bond lengths, bond angles, and dihedral angles for each conformer can be precisely calculated. researchgate.net
Vibrational frequencies: These can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers.
For instance, in a related compound, 1-methyl-1-phenylcyclohexane, computational studies have shown that despite the phenyl group being bulkier, it can prefer the axial position due to the specific steric interactions with the geminal methyl group. researchgate.net This highlights the importance of detailed calculations for disubstituted cyclohexanes, as simple additivity of A-values may not always be accurate.
Spectroscopic Probing of Conformational Equilibria
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for probing the conformational equilibria of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the ratio of conformers at equilibrium. At low temperatures, the ring flip can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of each conformer. The relative areas of these signals can be used to calculate the equilibrium constant and thus the Gibbs free energy difference (ΔG) between the conformers. researchgate.net
The coupling constants (J-values) between adjacent protons are also highly informative. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For example, a large coupling constant (typically 8-13 Hz) is observed for axial-axial couplings (dihedral angle ~180°), while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings (dihedral angle ~60°). researchgate.net By analyzing the coupling patterns of the protons on C1, C2, and C3, the preferred conformation of the stereoisomers of this compound can be deduced.
¹³C NMR spectroscopy can also be used to study conformational equilibria, as the chemical shifts of the carbon atoms are sensitive to their steric environment. rsc.orghmdb.ca
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between different conformers based on their unique vibrational frequencies. For example, the C-N stretching and N-H bending vibrations of the amino group will differ depending on whether it is in an axial or equatorial position. By analyzing the IR spectrum, potentially in combination with variable temperature studies, it is possible to identify the presence of different conformers and, in some cases, determine their relative stabilities. rsc.org
Mechanistic Investigations of Reactions Involving 2,3 Dimethylcyclohexylamine
Elucidation of Reaction Pathways
The reaction pathways of cycloaliphatic amines are diverse, ranging from electrochemical oxidation to catalytic couplings and nitrosation. The mechanisms often involve the formation of key intermediates like radical cations or iminium ions, which dictate the final products.
Electrochemical Oxidation and Demethylation: The electrochemical oxidation of tertiary aliphatic amines, including N,N-dimethylcyclohexylamine, follows a general mechanism. mdpi.comnih.gov The initial step is the oxidation of the amine to a radical cation. mdpi.com This intermediate can then deprotonate through two primary pathways: formation of a cyclohexyl radical or a methylene (B1212753) radical. mdpi.com For N,N-dimethylcyclohexylamine, the pathway leading to the formation of a methylene radical is preferential. This is followed by the formation of an iminium ion. In the presence of water, this iminium product hydrolyzes to yield formaldehyde (B43269) and the corresponding demethylated secondary amine, in this case, N-methylcyclohexylamine. mdpi.com This N-demethylation is a critical pathway in the metabolism and synthesis of various compounds. mdpi.com
Electrocatalytic N-Alkylation: The mono- and di-alkylation of cyclohexylamine (B46788) with formaldehyde on palladium-based electrocatalysts presents another important reaction pathway. researchgate.netresearchgate.net The mechanism involves the initial formation of an N-cyclohexylmethanimine intermediate. This intermediate is then hydrogenated on the catalyst surface to yield N-methylcyclohexylamine. researchgate.net Further reaction with formaldehyde can lead to the formation of N,N-dimethylcyclohexylamine. researchgate.netresearchgate.net Density functional theory (DFT) calculations have been used to model the Gibbs free energy of each step, confirming the favorability of the N-cyclohexylmethanimine hydrogenation on the catalyst surface.
Oxidative Coupling: Cyclohexylamine can undergo electrochemical oxidative coupling with thiols to form sulfonamides, which are significant motifs in pharmaceuticals. nih.govacs.org The proposed reaction mechanism begins with the anodic oxidation of the thiol substrate to form a disulfide. nih.gov Subsequently, the amine is oxidized to a radical cation intermediate. This aminium radical then reacts with the disulfide to generate a sulfenamide, which undergoes further oxidation to yield the final sulfonamide product. nih.gov
Nitrosative Dealkylation: Tertiary amines like N,N-dimethylcyclohexylamine are susceptible to nitrosative dealkylation. oregonstate.edu This reaction, typically occurring in the presence of nitrous acid, involves the formation of a nitrosonium ion (NO+) electrophile. doubtnut.com The reaction proceeds through a complex mechanism, leading to the cleavage of an alkyl group and the formation of an N-nitrosamine. Studies on various tertiary amines have shown that the reaction yields an N-nitrosamine corresponding to the preferential loss of a methyl group over a larger alkyl or cycloalkyl group. oregonstate.edu
Kinetic Studies of Derivatization Reactions
Kinetic studies are crucial for understanding the rates and mechanisms of reactions, including those used for the derivatization of amines for analytical or synthetic purposes.
Kinetic investigations of the electrochemical synthesis of sulfonamides from cyclohexylamine and thiophenol have revealed that the initial oxidation of the thiol to its corresponding disulfide is extremely rapid, completing within the first 20 seconds of the reaction under flow conditions. nih.govacs.org The subsequent steps involving the oxidation of the amine and its coupling with the disulfide proceed to completion within minutes. nih.gov
Studies on the nitrosation of tertiary amines to form N-nitrosodimethylamine (NDMA) have provided valuable kinetic data. The rate of NDMA formation is dependent on the structure of the parent amine, pH, and temperature. For instance, at pH 3.4 and 24°C, the initial rate of NDMA formation from gramine (B1672134) was found to be nearly equal to that from dimethylamine, indicating high susceptibility to nitrosation. oregonstate.edu
Table 1: Yield of N-Nitrosodimethylamine (NDMA) from the nitrosation of various tertiary amines. This table illustrates the relative reactivity of different tertiary amines under specific nitrosation conditions. Data sourced from reference oregonstate.edu.
Kinetic studies of derivatization reactions for analytical purposes, such as those involving amines, often focus on optimizing reaction times and conditions to ensure complete reaction for accurate quantification. umons.ac.bersc.org For example, the kinetics of derivatizing plasma polymer films containing primary amine groups showed that a complete reaction (saturation) was achieved after a specific duration, validating the method for quantification. umons.ac.be
Electrochemical Reaction Mechanisms of Amines
The electrochemical oxidation of aliphatic amines is a foundational process in organic electrosynthesis. mdpi.comnih.gov The general mechanism is consistent across primary, secondary, and tertiary amines, although their oxidation potentials differ. nih.gov The process is initiated by a one-electron transfer from the amine's lone pair to the anode, forming a radical cation. mdpi.com
For a tertiary amine like N,N-dimethylcyclohexylamine, this radical cation is the key intermediate that dictates subsequent reaction pathways. mdpi.com As mentioned previously, deprotonation at the α-carbon is a primary route, leading to a carbon-centered radical. Further oxidation of this radical generates a stable iminium cation. This cation is a potent electrophile that can be trapped by various nucleophiles. In aqueous media, hydrolysis of the iminium cation leads to dealkylation, yielding a secondary amine and an aldehyde or ketone. mdpi.com
Cyclic voltammetry studies provide critical data on the potentials at which these oxidation steps occur. In the electrochemical oxidative coupling of cyclohexylamine and thiols, the disulfide is formed first at an oxidation potential (E_ox) of approximately 0.5 V. nih.gov The amine radical cation is then generated at a higher potential of about 1.5 V. Two subsequent oxidations to form the final sulfonamide product are observed at approximately 2.0 V and 2.6 V. nih.gov
Table 2: Approximate oxidation potentials for the key steps in the electrochemical synthesis of sulfonamides from cyclohexylamine and a thiol. These potentials, determined by cyclic voltammetry, elucidate the sequence of electron transfer events in the reaction mechanism. Data sourced from reference nih.gov.
The electrochemical behavior of N,N-dimethylcyclohexylamine has also been studied to help identify the electroactive groups in more complex molecules like tetracycline (B611298) antibiotics. mdpi.comresearchgate.net These studies confirm that the tertiary amine group is responsible for a distinct oxidation peak, though its oxidation becomes more difficult at lower pH values (below pH 7) where the amine is protonated. mdpi.com This highlights the strong dependence of the electrochemical mechanism on the reaction medium's pH.
Applications of 2,3 Dimethylcyclohexylamine in Advanced Organic Synthesis
Utilization as a Chiral Building Block
Chiral amines are crucial building blocks in the asymmetric synthesis of a wide range of optically pure chemical compounds, including pharmaceuticals and agrochemicals. researchgate.net 2,3-Dimethylcyclohexylamine, possessing inherent chirality due to its substituted cyclohexane (B81311) framework, serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules. ontosight.ai The presence of multiple stereocenters allows for the generation of diverse molecular architectures.
The utility of chiral primary amines as building blocks is well-established in the synthetic design of pharmaceutical drugs and alkaloid natural products. researchgate.net The general strategy involves using these amines to introduce specific stereochemistry into a target molecule, which is a critical factor for biological activity. The synthesis of complex organic molecules often relies on the formation of carbon-carbon bonds, and chiral amines can play a role in directing the stereochemical outcome of these reactions. researchgate.net
Table 1: General Applications of Chiral Amines in Synthesis
| Application Area | Description |
| Pharmaceuticals | Used as key intermediates or starting materials for drugs where specific stereoisomers are required for therapeutic efficacy. ontosight.airesearchgate.net |
| Agrochemicals | Employed in the synthesis of pesticides and herbicides where chirality can influence biological activity and environmental impact. ontosight.airesearchgate.net |
| Natural Products | Utilized in the total synthesis of complex natural products, helping to establish the correct stereochemistry of the target molecule. researchgate.net |
| Chiral Auxiliaries | Can be used to guide stereoselective reactions, after which the auxiliary can be removed. |
Role in Complex Molecule Construction
The construction of complex molecules, particularly those with defined three-dimensional structures, often requires starting materials with pre-existing stereocenters. This compound serves as such a scaffold. It is used as a chemical intermediate in the production of various substances, including dyes and pharmaceuticals. ontosight.ai
In the broader context of organic synthesis, the formation of C-C bonds is fundamental for building the carbon backbone of complex organic molecules. researchgate.net Chiral amines can be incorporated into these molecules, or they can direct the stereoselective formation of new chiral centers. The synthesis of alkaloids, for instance, often involves multiple steps where controlling stereochemistry is paramount, and enzymatic methods for C-C bond formation have been developed to address the limitations of traditional chemical synthesis. researchgate.net While specific examples detailing the multi-step synthesis of a named complex molecule using this compound as a key building block are not prevalent in readily available literature, its role is inferred from the established use of chiral amines in constructing such molecules. researchgate.net
Development as a Component in Chiral Ligand Systems for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for achieving stereocontrol in chemical reactions, and its success heavily depends on the design of chiral ligands. umich.edu Chiral ligands, when complexed with a metal center, can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Nitrogen-containing compounds, particularly amines, are valuable components in the synthesis of these chiral ligands. They are often easier to synthesize and more stable to oxidation compared to other common ligand types like organophosphorus compounds. The development of new chiral catalysts and asymmetric catalytic systems is an active area of research, with strategies focusing on creating ligands with variable conformations and electronic properties to fit specific enantioselective reactions. scu.edu.cn
Given the chiral nature of this compound, it represents a potential candidate for development into a chiral ligand. The general approach involves incorporating the chiral amine into a larger molecular framework, often one that can chelate to a metal. While the literature extensively covers ligands derived from other chiral amines and backbones like SPINOL or those based on [2.2]paracyclophane, the specific application of this compound in widely-used ligand systems is still an emerging area. umich.edudicp.ac.cn The development of novel chiral ligands is crucial for expanding the toolbox of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency and selectivity. umich.edunih.gov
Table 2: Common Types of Chiral Ligands and Their Catalytic Applications
| Ligand Type | Metal | Application Example |
| Chiral Pyridyl Pyrrolidines | Palladium | Allylic Alkylation |
| Chiral Bipyridines | Zinc | Addition of Diethylzinc to Benzaldehyde |
| N,N'-Dioxide Amides | Rare Earth Metals, etc. | Various Asymmetric Reactions scu.edu.cn |
| Biimidazoline (BiIM) | Palladium | Asymmetric Catellani Reaction nih.gov |
| Planar-Chiral Oxazole−Pyridine (B92270) | Palladium | Acetoxylative Cyclization dicp.ac.cn |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. arxiv.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are used to solve the Schrödinger equation approximately, providing information on energy, electron distribution, and molecular orbitals. arxiv.orgnih.gov
Modern approaches combine semi-empirical methods, such as the extended tight-binding (GFN-xTB) method, with quantum chemistry to enable fast and accurate computations for a wide range of molecules. nih.gov These calculations can determine key parameters like ionization potentials and map out the electronic landscape of a molecule, which is crucial for predicting its stability and reactivity. arxiv.orgnih.gov The choice of method and basis set is critical, as it influences the accuracy of the results. For instance, various DFT functionals (e.g., B3PW91, M06) and basis sets (e.g., TZVP, Def2TZVP) can be employed to calculate structural and thermodynamic parameters. nih.gov
Table 1: Overview of Quantum Chemical Methods
| Method | Description | Common Applications | Computational Cost |
|---|---|---|---|
| Hartree-Fock (HF) Theory | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. arxiv.org | Ground state electronic structure of molecules and solids. arxiv.org | O(N⁴), where N is the number of basis functions. arxiv.org |
| Density Functional Theory (DFT) | A method where the energy of the system is determined as a functional of the electron density. It includes some effects of electron correlation at a lower computational cost than other methods. arxiv.org | Calculation of electronic structure, stability, and reactivity for large systems. arxiv.org | O(N³), where N is the number of atoms. arxiv.org |
| Møller-Plesset (MP) Perturbation Theory | A post-Hartree-Fock method that improves upon the HF results by adding electron correlation effects through perturbation theory (e.g., MP2, MP3). nih.gov | Used for small systems where high accuracy is required. arxiv.org | O(N⁴) - O(N⁶), where N is the number of basis functions. arxiv.org |
| Semi-empirical Methods (e.g., GFN-xTB) | These methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods. nih.gov | Large-scale simulations, automatic computation of properties like mass spectra. nih.gov | Relatively low, allows for study of very large systems. |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For a flexible molecule like a dimethylcyclohexylamine, MD simulations are essential for exploring its conformational space—the variety of three-dimensional shapes the molecule can adopt.
In a notable study, MD simulations were performed on N,N-dimethylcyclohexylamine (DMCHA) to investigate its interaction with the murine trace amine-associated receptor TAAR7f. nih.govbiorxiv.org These simulations were initiated from a cryo-electron microscopy (cryo-EM) structure and were run under different conditions: the receptor alone (apo state), the receptor bound to the ligand, and the receptor-ligand complex also bound to a G-protein. nih.govresearchgate.net The simulations revealed that the ligand is dynamic within its binding site, and they identified key amino acid residues that make contact with DMCHA. nih.gov These computational findings helped to interpret the experimental data and provided a more complete picture of the ligand-receptor recognition process. nih.govbiorxiv.org
Table 2: Molecular Dynamics Simulation Setups for TAAR7f-DMCHA Complex
| Simulation Condition | Components Included | Purpose |
|---|---|---|
| Apo State | TAAR7f receptor only | To understand the receptor's behavior without ligand or G protein. nih.govbiorxiv.org |
| Ligand-Bound | TAAR7f receptor, DMCHA ligand | To investigate the influence of the ligand on the receptor's conformation. nih.govbiorxiv.org |
| G Protein-Bound | TAAR7f receptor, DMCHA ligand, mini-G protein | To model the fully activated state of the receptor complex. nih.govbiorxiv.org |
The simulations showed that DMCHA's position in the binding pocket was well-corroborated by the computational results and that its rotations influence the conformation of key receptor residues. nih.govbiorxiv.org
Predictive Modeling of Reactivity and Selectivity
Computational models are increasingly used to predict the reactivity and selectivity of chemical compounds, which is highly valuable in fields like drug discovery and materials science. nih.gov These models can be built using descriptors derived from quantum mechanics and cheminformatics, often employing machine learning algorithms. nih.gov
For amines, computational tools can help predict reactivity in various reactions. For instance, DFT calculations can be used to model the transition states for nucleophilic substitution reactions, while MD simulations can clarify the role of solvents in reaction pathways. In the context of 2,6-dimethylcyclohexylamine (B1345578), it is noted that as a primary amine, it has higher nucleophilicity compared to tertiary amines like N,N-dimethylcyclohexylamine.
A computational model was developed to evaluate the selectivity of molecularly imprinted polymers for a related amine. nih.gov This process involved:
Simulating the prepolymerization complexes between the template molecule and various functional monomers in a solvent with a low dielectric constant. nih.gov
Using the most stable complex to design a virtual polymer cavity. nih.gov
Simulating the adsorption of different compounds into this cavity using a docking procedure in a solvent with a higher dielectric constant. nih.gov
This approach successfully predicted the best functional monomer for creating a selective polymer and demonstrated how computational procedures can be used to evaluate and design materials with high selectivity for a target molecule. nih.gov
Table 3: Computational Tools for Reactivity and Selectivity Prediction
| Tool/Method | Application | Example |
|---|---|---|
| DFT Calculations | Models transition states for reactions like nucleophilic substitution or redox reactions. | Predicting the reactivity of 2,6-dimethylcyclohexylamine. |
| Molecular Dynamics (MD) | Simulates solvent effects on reaction pathways and conformational changes. | Understanding how solvents influence reaction outcomes. |
| Docking Simulations | Predicts the binding orientation and affinity of one molecule to another. nih.gov | Analyzing the selectivity of a polymer cavity for a target molecule. nih.gov |
| Machine Learning | Builds predictive models from quantum mechanical and cheminformatic descriptors. nih.gov | Early assessment of metabolic reactions and potential toxicity in drug discovery. nih.gov |
Intermolecular Interaction Analysis
The function of a molecule is often dictated by its interactions with its environment, such as a solvent or a biological receptor. Analyzing these intermolecular forces is a key aspect of computational chemistry.
In the study of N,N-dimethylcyclohexylamine (DMCHA) binding to the TAAR7f receptor, the primary interactions were found to be van der Waals forces within a hydrophobic binding pocket and a strong charge-charge interaction between the tertiary amine of the ligand and an aspartic acid residue (Asp127) in the receptor. nih.govbiorxiv.org MD simulations were crucial in identifying additional residues that make significant contact with the ligand, which were not immediately obvious from the static cryo-EM structure alone. nih.gov The frequency of these contacts was quantified over the course of the simulations, providing a dynamic view of the key interactions. researchgate.net
Beyond direct contact analysis in MD simulations, other theoretical methods can quantify intermolecular interactions. researchgate.net Techniques like PIXEL, Density Functional Theory (DFT), and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify various weak intermolecular forces, such as C–H···N, C–H···halogen, and π-stacking interactions, which are critical for the stabilization of crystal structures. researchgate.net
Table 4: Key Intermolecular Interactions of DMCHA in the TAAR7f Receptor Binding Site
| Interacting Residue | Type of Interaction | Method of Identification |
|---|---|---|
| Asp1273.32 | Strong charge-charge interaction | Cryo-EM, MD Simulations nih.govbiorxiv.org |
| Trp2866.48 | Van der Waals contacts | Cryo-EM, MD Simulations nih.govbiorxiv.org |
| Val1283.33 | Van der Waals contacts | MD Simulations nih.gov |
| Phe2906.52 | Van der Waals contacts | MD Simulations nih.gov |
| Tyr3167.43 | Van der Waals contacts | MD Simulations nih.gov |
These analyses provide a detailed understanding of how a ligand is recognized and stabilized within a binding site, which is fundamental to rational drug design and molecular recognition studies.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2,3-Dimethylcyclohexylamine in solution. univr.it Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemical relationships between different groups can be established.
The ¹H NMR spectrum provides information about the electronic environment and connectivity of protons in the molecule. The chemical shifts (δ) of the protons are influenced by the presence of the electron-withdrawing amino group and the alkyl substituents. The integration of the signals reveals the ratio of different types of protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, indicate the number of adjacent protons. This is particularly useful in differentiating the various methine and methylene (B1212753) protons on the cyclohexane (B81311) ring.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons. The chemical shifts in ¹³C NMR are sensitive to the local electronic and steric environment, making it possible to distinguish between the carbons of the cyclohexane ring and the two methyl groups.
For this compound, which exists as multiple stereoisomers (e.g., cis and trans), NMR is critical for distinguishing them. The spatial orientation of the methyl groups and the amino group affects the magnetic environment of nearby nuclei, leading to distinct chemical shifts and coupling constants for each isomer. For instance, the coupling constants between protons on adjacent carbons (vicinal coupling) are dependent on the dihedral angle between them, which differs significantly in axial and equatorial positions within the cyclohexane ring's chair conformation.
Table 1: Expected NMR Data for this compound Isomers Note: Specific experimental values for all isomers of this compound are not widely available in public literature. The data below represents expected ranges based on related structures and general NMR principles.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | CH-NH₂ | ~2.5 - 3.5 | Multiplet | Shift and multiplicity depend on stereochemistry. |
| ¹H | Ring CH | ~1.0 - 2.0 | Multiplets | Overlapping signals are common for cyclohexane protons. |
| ¹H | CH₃ | ~0.8 - 1.2 | Doublet | Coupling to adjacent methine proton. |
| ¹H | NH₂ | ~1.0 - 3.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |
| ¹³C | C-NH₂ | ~50 - 60 | - | Carbon atom attached to the nitrogen. |
| ¹³C | Ring CH₂/CH | ~20 - 45 | - | Carbons of the cyclohexane ring. |
Mass Spectrometry Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. slideshare.net For this compound, with a molecular formula of C₈H₁₇N, the exact mass is 127.1361 g/mol . nih.govnih.gov
In a typical electron ionization (EI) mass spectrum of an aliphatic amine, the molecular ion peak ([M]⁺) may be observed. Due to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound (127 g/mol ). slideshare.netnih.gov
The fragmentation of cycloalkylamines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process is a primary pathway for the stabilization of the positive charge on the nitrogen. For this compound, α-cleavage can lead to the loss of an ethyl radical or larger fragments from the ring, resulting in characteristic fragment ions. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound with prominent peaks observed. nih.gov
Table 2: Significant GC-MS Peaks for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 56 | Top Peak | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 84 | 2nd Highest | [C₅H₁₀N]⁺ |
| 110 | 3rd Highest | [M - NH₃]⁺ or [M - CH₅]⁺ |
Source: Adapted from NIST data available on PubChem. nih.gov
The base peak at m/z 56 is a common fragment for cyclohexylamines. The peak at m/z 84 could arise from cleavage within the cyclohexane ring. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions and further confirms the identity of the compound. rsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These techniques are complementary and essential for confirming the structure of this compound.
FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the key functional groups in this compound. mdpi.com The primary amine (–NH₂) group gives rise to several characteristic absorptions. The N–H stretching vibrations typically appear as a medium-intensity doublet in the region of 3300–3500 cm⁻¹. The N–H bending (scissoring) vibration is observed around 1590–1650 cm⁻¹. The C–N stretching vibration appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The aliphatic C–H stretching vibrations of the cyclohexane ring and methyl groups are found just below 3000 cm⁻¹, while their bending vibrations occur at lower frequencies. globalresearchonline.net
Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and serves as a complementary technique. mdpi.com It is particularly useful for observing the C-C bond vibrations of the cyclohexane ring skeleton. While water is a strong absorber in FTIR, it produces a weak Raman signal, making Raman spectroscopy advantageous for analyzing samples in aqueous media. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | FTIR/Raman |
| C-H Stretch | Alkane (ring & methyl) | 2850 - 2960 | FTIR/Raman |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | FTIR |
| C-H Bend | Alkane (CH₂/CH₃) | 1350 - 1470 | FTIR |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | FTIR |
Source: Based on general spectroscopic principles and data for aliphatic amines. globalresearchonline.net
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. d-nb.infospringernature.com For a chiral molecule like this compound, which has multiple stereogenic centers, this technique is invaluable for unambiguously establishing the relative and absolute stereochemistry of its isomers. nih.gov
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which a precise model of the molecular structure can be built. This model reveals exact bond lengths, bond angles, and torsional angles. springernature.com
For this compound, a successful crystallographic analysis would provide unequivocal proof of the cis or trans relationship between the two methyl groups and the amino group. Furthermore, by using anomalous dispersion, the absolute configuration (R/S designation) at each chiral center can be determined for an enantiomerically pure sample. nih.gov
The solid-state structure also reveals information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the crystal lattice. While obtaining a single crystal of suitable quality can be a challenge, especially for liquids like this compound, derivatization to a crystalline salt (e.g., a hydrochloride) can facilitate analysis. nih.gov Although no public crystal structure of the parent this compound is currently available, X-ray crystallography remains the gold standard for its ultimate structural and stereochemical characterization. d-nb.info
Future Research Directions for 2,3 Dimethylcyclohexylamine
Exploration of Novel Biocatalytic Routes
The synthesis of chiral amines, such as 2,3-Dimethylcyclohexylamine, is a focal point of modern chemistry, with biocatalysis emerging as a powerful and sustainable tool. mdpi.comresearchgate.net Future research is anticipated to concentrate on developing novel enzymatic pathways that offer high stereoselectivity and efficiency, moving beyond traditional chemical methods. manchester.ac.uk
Key areas for exploration include the application and engineering of specific enzyme classes. Imine reductases (IREDs) have already demonstrated significant potential for the asymmetric synthesis of chiral amines from ketones. researchgate.netacs.org Research has shown that IREDs can catalyze the reductive amination of ketones to produce secondary and tertiary amines with excellent stereochemical purity. researchgate.netacs.org For instance, the synthesis of amines like (1S,3R)-N,3-dimethylcyclohexylamine has been achieved with high diastereomeric and enantiomeric excess using IREDs. researchgate.net Future work will likely involve screening extensive enzyme libraries and employing protein engineering to discover or create IREDs with tailored substrate specificity for 2,3-dimethylcyclohexanone precursors, aiming to control the formation of all possible stereoisomers. acs.org
Amine transaminases (ATAs) represent another promising route. rsc.org While they are well-established for producing primary amines, their application in multi-enzyme cascades could facilitate the synthesis of more complex structures. manchester.ac.uk Combining ATAs with other enzymes, such as imine reductases, in one-pot reactions could provide direct synthetic pathways from simple diketone substrates. manchester.ac.uk The development of such enzymatic cascades is a significant step towards more efficient and sustainable production methods. rsc.org
Furthermore, the discovery of new enzyme classes and the engineering of existing ones, such as "nitrene transferases" for C-H amination, could open up entirely new biocatalytic strategies for synthesizing substituted cyclic amines. acs.org The synergistic approach of combining protein engineering with substrate engineering is expected to be crucial in overcoming current limitations and developing robust biocatalytic protocols for compounds like this compound. acs.org
| Enzyme Class | Potential Application for this compound Synthesis | Key Research Focus |
| Imine Reductases (IREDs) | Asymmetric reductive amination of a 2,3-dimethylcyclohexanone precursor to directly form chiral this compound. researchgate.netacs.org | Enzyme discovery from metagenomic data, protein engineering for enhanced activity and stereoselectivity. researchgate.net |
| Amine Transaminases (ATAs) | Synthesis of a primary amine precursor which can be further derivatized; use in multi-enzyme cascades. manchester.ac.ukrsc.org | Development of stable and reusable immobilized ATAs for continuous flow processes; integration into cascade reactions. rsc.org |
| Engineered Heme Proteins | Asymmetric N-H carbene insertion as a novel route to chiral amine synthesis. acs.org | Tuning the chiral environment of the enzyme's active site to control stereoselectivity. acs.org |
| Multi-enzyme Cascades | One-pot synthesis from simple starting materials by combining the actions of multiple enzymes (e.g., ATA and IRED). manchester.ac.ukrsc.org | Optimizing reaction conditions and enzyme compatibility for efficient conversion. rsc.org |
Development of New Catalytic Applications
Beyond its synthesis, this compound and its derivatives hold promise as catalysts in their own right. The structural analogue, N,N-dimethylcyclohexylamine (DMCHA), is widely used as a catalyst in the production of polyurethane foams and other polymers. bdmaee.netbdmaee.netresearchgate.net Future research should investigate whether the specific stereoisomers of this compound could offer advantages as catalysts, potentially providing better control over reaction rates or the properties of the final polymer products. Derivatives of DMCHA have been developed to offer improved catalytic effects, suggesting a similar avenue of research for this compound. google.com
There is also potential for this compound in asymmetric catalysis, where its inherent chirality could be leveraged. Research into related cyclic amines has shown their utility as chiral ligands or organocatalysts in stereoselective reactions. mdpi.comcore.ac.uk For example, N,N-dimethylcyclohexylamine has been used as a catalyst in the stereoselective synthesis of 2-alkyl pyridine (B92270) derivatives. core.ac.uk Future studies could explore the use of enantiomerically pure this compound as a ligand for metal catalysts or as an organocatalyst itself in reactions such as aldol (B89426) additions, Michael reactions, or Strecker reactions on water. sigmaaldrich.com
Additionally, the catalytic activity of tertiary amines in cross-dehydrogenative coupling (CDC) reactions is an emerging area. rsc.org These reactions form carbon-carbon or carbon-heteroatom bonds through the activation of two C-H bonds. Investigating the potential of this compound in aerobic CDC reactions could lead to novel, atom-economical synthetic methods for producing valuable chemical intermediates. rsc.org
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering a pathway to accelerate research and development. For this compound, advanced computational modeling can be instrumental in several key areas.
Density Functional Theory (DFT) analysis can be employed to explore the impact of steric and electronic effects on the molecule's function. osti.gov Such studies, similar to those performed on N,N-dimethylcyclohexylammonium bicarbonate, can elucidate how the specific arrangement of the methyl groups in this compound influences its properties, such as its basicity, nucleophilicity, and interaction with other molecules. osti.gov This understanding is crucial for predicting its performance as a catalyst or in other applications.
Molecular dynamics (MD) simulations can be used to model the interaction of this compound with enzymes or as a solvent. For biocatalysis, modeling the binding of different stereoisomers of a substrate precursor within an enzyme's active site can help explain observed stereoselectivities and guide protein engineering efforts to improve them. ed.ac.uk In the context of its potential use as a solvent, simulations can predict its physical properties and its interactions with solutes, aiding in the design of sustainable chemical processes. acs.org
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. osti.gov By correlating the structural features of this compound and related compounds with their observed activity (e.g., catalytic efficiency), these models can predict the suitability of novel derivatives for specific applications, thereby streamlining the discovery process.
Integration into Emerging Sustainable Chemical Processes
The principles of green chemistry are increasingly driving innovation in the chemical industry, and this compound is well-positioned to contribute to this transition. mdpi.comresearchgate.netsciencedaily.comtext2fa.ir
A particularly exciting avenue of research is the investigation of this compound as a "switchable hydrophilicity solvent" (SHS). acs.org Its structural relative, N,N-dimethylcyclohexylamine, can switch between a water-immiscible (hydrophobic) state and a water-miscible (hydrophilic) ammonium (B1175870) bicarbonate salt upon the addition and removal of CO2. acs.org This property has been harnessed for a variety of green applications, including the extraction of lipids from algae for biofuel production and the recycling of multilayer packaging materials. sigmaaldrich.comresearchgate.netresearchgate.net Future research should focus on determining if this compound exhibits similar CO2-switchable behavior. Its unique stereochemistry might offer different phase-separation properties or efficiencies, potentially leading to improved performance in these sustainable applications. The tunable polarity of such solvents, influenced by both CO2 and temperature, presents a versatile platform for designing greener separation processes. acs.orgacs.org
Q & A
Q. What are the recommended methods for synthesizing high-purity 2,3-Dimethylcyclohexylamine in laboratory settings?
Methodological Answer: High-purity synthesis (≥99%) typically involves catalytic reductive amination of 2,3-dimethylcyclohexanone using hydrogen gas and transition metal catalysts (e.g., Raney nickel or palladium on carbon). Key steps include:
- Purification: Distillation under reduced pressure to isolate the amine from byproducts .
- Safety: Use inert gas environments to prevent oxidation and adhere to protocols for handling flammable reagents (e.g., hydrogen gas) .
- Quality Control: Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for confirming substituent positions on the cyclohexane ring and distinguishing cis/trans isomers .
- IR Spectroscopy: Identifies amine N-H stretching vibrations (~3300 cm) and C-N bonds (~1250 cm) .
- Mass Spectrometry (MS): Confirms molecular weight (127.23 g/mol) and fragmentation patterns to rule out impurities .
Q. What are the critical safety protocols for handling and storing this compound in research laboratories?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
- Storage: Store in airtight, amber glass containers under nitrogen to minimize oxidation. Keep away from acids and oxidizing agents .
- Disposal: Neutralize waste with dilute HCl and dispose via certified hazardous waste services compliant with local regulations .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its solvent properties in green chemistry applications?
Methodological Answer:
- Solvent Behavior: The cis/trans isomerism affects polarity and hydrogen-bonding capacity, impacting its efficacy as a switchable solvent in biphasic systems (e.g., biodiesel production). Cis isomers may enhance CO-switching efficiency due to steric effects .
- Experimental Design: Compare solvent recovery rates and polarity indices (via Kamlet-Taft parameters) for isomers separated by chiral chromatography .
Q. What methodologies can resolve contradictions in catalytic efficiency data when using this compound as a switchable solvent?
Methodological Answer:
- Data Reconciliation:
- Control Experiments: Isolate solvent effects by testing under identical reaction conditions (temperature, pressure, catalyst loading) .
- Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and solvent-catalyst interactions .
- Statistical Validation: Apply Design of Experiments (DoE) to identify confounding variables (e.g., moisture content, isomer ratio) .
Q. How can computational chemistry models predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Quantum Mechanics (QM): Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as amine basicity (pKa) and nucleophilicity, to predict reactivity in alkylation or acylation reactions .
- Molecular Dynamics (MD): Simulate solvent-solute interactions to optimize reaction media for selectivity .
- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
